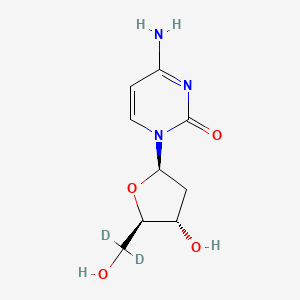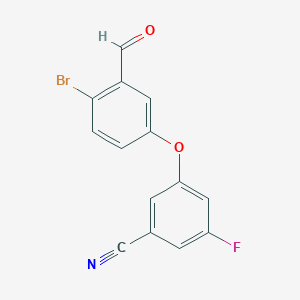
1-(2-Chloro-5-methylthiophen-3-yl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 1-(2-Chloro-5-methylthiophen-3-yl)-2-phenylethanone is an organic compound with a unique structure. It combines a thiophene ring, a phenyl group, and a ketone functional group.
- The compound’s systematic name reflects its substituents: the chlorine atom at position 2, the methyl group at position 5 of the thiophene ring, and the phenyl group attached to the ketone carbon.
- Its molecular weight is approximately 236.71 g/mol .
Preparation Methods
- Synthetic routes for this compound involve the introduction of the chlorine atom and subsequent ketone formation.
- One method is the Friedel-Crafts acylation of 2-chlorothiophene with benzoyl chloride, followed by reduction of the resulting ketone to obtain 1-(2-chloro-5-methylthiophen-3-yl)-2-phenylethanone.
- Industrial production methods may vary, but these principles guide large-scale synthesis.
Chemical Reactions Analysis
- The compound can undergo various reactions:
Oxidation: It can be oxidized to form a sulfone or sulfoxide.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: The chlorine atom can be replaced by other nucleophiles.
- Common reagents include Lewis acids (for Friedel-Crafts acylation), reducing agents (such as lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory).
Medicine: May serve as a lead compound for drug development.
Industry: Employed in fine chemicals and pharmaceuticals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- If used as a drug, it likely interacts with specific molecular targets (e.g., enzymes, receptors) or modulates cellular pathways.
- Detailed studies are needed to elucidate its precise effects.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, we can compare its structure and properties to related ketones, thiophenes, and phenyl-substituted compounds.
Properties
Molecular Formula |
C13H11ClOS |
|---|---|
Molecular Weight |
250.74 g/mol |
IUPAC Name |
1-(2-chloro-5-methylthiophen-3-yl)-2-phenylethanone |
InChI |
InChI=1S/C13H11ClOS/c1-9-7-11(13(14)16-9)12(15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
UBAKFMWYMUPUOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)Cl)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


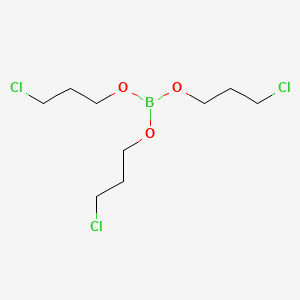


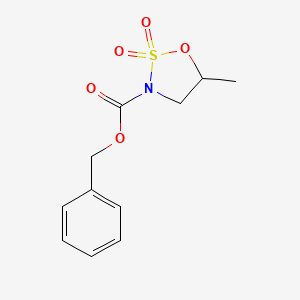
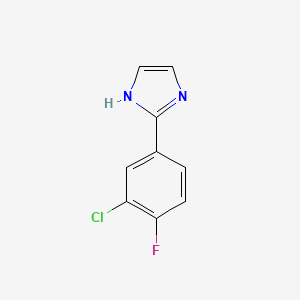
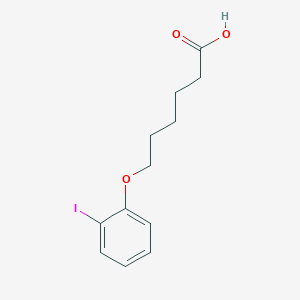
![4-[1,4]Diazepan-1-yl-N-methyl-benzamide](/img/structure/B12070890.png)
![3-[3-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]propanenitrile](/img/structure/B12070891.png)


![(1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride](/img/structure/B12070917.png)
